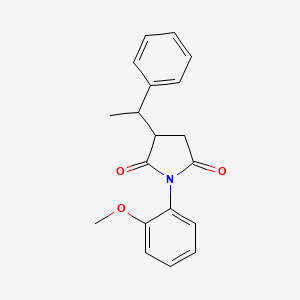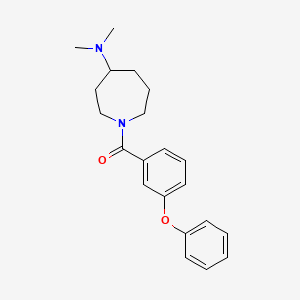
1-(2-methoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, commonly known as methoxyketamine, is a novel dissociative anesthetic drug that has gained significant attention in recent years due to its unique pharmacological properties. Methoxyketamine is structurally similar to ketamine, a well-known anesthetic drug, but with a methoxy group attached to the phenyl ring. This modification has resulted in altered pharmacological properties, making methoxyketamine a promising candidate for further research.
Mécanisme D'action
Methoxyketamine is believed to exert its pharmacological effects through the inhibition of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By inhibiting the NMDA receptor, methoxyketamine is thought to enhance the release of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival.
Biochemical and Physiological Effects:
Methoxyketamine has been shown to have a variety of biochemical and physiological effects, including increased BDNF expression, increased synaptic plasticity, and enhanced neuroprotection. Additionally, methoxyketamine has been found to exhibit anti-inflammatory effects, which may contribute to its potential use in treating inflammatory disorders such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
Methoxyketamine has several advantages for use in laboratory experiments, including its rapid onset of action, long duration of action, and lack of psychotomimetic effects. However, its relatively new status as a research chemical means that there is limited information available on its safety and toxicity, which may pose a limitation for some experiments.
Orientations Futures
There are several potential future directions for research on methoxyketamine, including further investigation of its antidepressant effects, its potential use in treating inflammatory disorders, and its potential for use in combination with other drugs to enhance therapeutic efficacy. Additionally, further research is needed to fully understand the safety and toxicity profile of methoxyketamine, particularly with regard to long-term use.
Méthodes De Synthèse
Methoxyketamine can be synthesized using a variety of methods, including the reaction of 2-methoxyphenylacetic acid with phenylacetone in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2-methoxyphenylacetic acid with 1-phenylethylamine in the presence of a dehydrating agent such as thionyl chloride, followed by cyclization with phosgene.
Applications De Recherche Scientifique
Methoxyketamine has been studied extensively for its potential use in treating various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). In a study conducted on rats, methoxyketamine was found to exhibit rapid and sustained antidepressant effects, with no signs of psychotomimetic effects.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13(14-8-4-3-5-9-14)15-12-18(21)20(19(15)22)16-10-6-7-11-17(16)23-2/h3-11,13,15H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZOEVDSZUSTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=CC=CC=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-{4-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl}ethane-1,2-diamine](/img/structure/B5308959.png)
![2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5308960.png)
![1,3-dimethyl-7-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5308961.png)
![rel-(4aS,8aR)-6-(5-isopropyl-1,2,4-oxadiazol-3-yl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5308967.png)
![2-methyl-4-(4-{[4-(trifluoromethyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5308974.png)
![N-[2-(4-methoxyphenyl)ethyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5308984.png)
![N-(2,3-dichlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5308997.png)

![2-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5309012.png)
![N,N-dimethyl-7-(2-phenylpropanoyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5309022.png)
![2,3,5-trimethyl-N-[1-(2-thienylcarbonyl)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5309028.png)

![N-(cyclopropylmethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5309041.png)
![2-(1-adamantyl)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309047.png)